molecular formula C28H22N4O8 B11703625 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-nitrobenzamide)

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-nitrobenzamide)

Cat. No.: B11703625
M. Wt: 542.5 g/mol
InChI Key: SBSPFVFUDYTFQS-UHFFFAOYSA-N
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Description

N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis(4-nitrobenzamide) is a complex organic compound characterized by its biphenyl structure with methoxy and nitrobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis(4-nitrobenzamide) typically involves the reaction of 3,3’-dimethoxybiphenyl with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis(4-nitrobenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis(4-nitrobenzamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis(4-nitrobenzamide) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Similar biphenyl structure but with different functional groups.

    3,3’-dimethoxybiphenyl: Lacks the nitrobenzamide groups, making it less reactive.

    4,4’-dimethoxybiphenyl: Similar methoxy groups but different substitution pattern on the biphenyl core.

Uniqueness

N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis(4-nitrobenzamide) is unique due to the presence of both methoxy and nitrobenzamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H22N4O8

Molecular Weight

542.5 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C28H22N4O8/c1-39-25-15-19(7-13-23(25)29-27(33)17-3-9-21(10-4-17)31(35)36)20-8-14-24(26(16-20)40-2)30-28(34)18-5-11-22(12-6-18)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34)

InChI Key

SBSPFVFUDYTFQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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